3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, and a cyclohepta[b]thieno[3,2-e]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with the chlorophenyl groupThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient synthetic routes and minimizing the production costs .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorophenyl group can produce aniline derivatives .
Scientific Research Applications
3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The thiazole ring and chlorophenyl group play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,3-thiazol-2-ylmethylamine
- 2-chloro-3-(thiazol-2-yl)amino-1,4-naphthoquinones
- 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol
Uniqueness
Compared to similar compounds, 3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C22H19ClN4OS2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
6-amino-8-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H19ClN4OS2/c23-13-8-6-12(7-9-13)16-14-4-2-1-3-5-15(14)26-21-17(16)18(24)19(30-21)20(28)27-22-25-10-11-29-22/h6-11H,1-5,24H2,(H,25,27,28) |
InChI Key |
DLWDXXKBERBVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=NC=CS5)N |
Origin of Product |
United States |
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